3-Chloro-4-(trifluoromethoxy)benzoyl chloride
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Overview
Description
3-Chloro-4-(trifluoromethoxy)benzoyl chloride: is an organic compound with the molecular formula C8H3Cl2F3O2. It is a clear, colorless liquid used as an organic building block in various chemical syntheses . The compound is known for its reactivity due to the presence of both chloro and trifluoromethoxy groups attached to the benzoyl chloride moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-(trifluoromethoxy)benzoyl chloride typically involves the chlorination of 3-chloro-4-(trifluoromethoxy)benzoic acid. This reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl) under reflux conditions . The reaction proceeds as follows:
3-Chloro-4-(trifluoromethoxy)benzoic acid+SOCl2→3-Chloro-4-(trifluoromethoxy)benzoyl chloride+SO2+HCl
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chlorination processes using similar reagents but with optimized conditions to ensure high yield and purity. The reaction is typically conducted in a controlled environment to manage the release of by-products such as sulfur dioxide and hydrogen chloride .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Chloro-4-(trifluoromethoxy)benzoyl chloride undergoes nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: The compound reacts with water to form 3-Chloro-4-(trifluoromethoxy)benzoic acid.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols.
Solvents: Dichloromethane, tetrahydrofuran.
Major Products:
Amides: Formed when reacted with amines.
Esters: Formed when reacted with alcohols.
Thioesters: Formed when reacted with thiols.
Scientific Research Applications
Chemistry: 3-Chloro-4-(trifluoromethoxy)benzoyl chloride is used as a reagent in organic synthesis to introduce the 3-chloro-4-(trifluoromethoxy)benzoyl group into various molecules . It is also used in the preparation of pharmaceuticals and agrochemicals .
Biology and Medicine: The compound is used in the synthesis of biologically active molecules, including potential drug candidates. Its unique chemical structure allows for the modification of pharmacokinetic and pharmacodynamic properties of drugs .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of dyes and pigments .
Mechanism of Action
The mechanism of action of 3-Chloro-4-(trifluoromethoxy)benzoyl chloride involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form acyl derivatives, which can then undergo further chemical transformations . The presence of the trifluoromethoxy group enhances the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles .
Comparison with Similar Compounds
- 4-(Trifluoromethoxy)benzoyl chloride
- 3-Fluoro-2-(trifluoromethyl)benzoyl chloride
- 2-Methyl-3-(trifluoromethyl)benzoyl chloride
Uniqueness: 3-Chloro-4-(trifluoromethoxy)benzoyl chloride is unique due to the presence of both chloro and trifluoromethoxy groups, which impart distinct reactivity and properties compared to other benzoyl chlorides. The trifluoromethoxy group increases the compound’s lipophilicity and stability, while the chloro group enhances its reactivity towards nucleophiles .
Properties
IUPAC Name |
3-chloro-4-(trifluoromethoxy)benzoyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2F3O2/c9-5-3-4(7(10)14)1-2-6(5)15-8(11,12)13/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAFYBTOKEKLGKH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)Cl)Cl)OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2F3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378746 |
Source
|
Record name | 3-chloro-4-(trifluoromethoxy)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
261763-17-1 |
Source
|
Record name | 3-Chloro-4-(trifluoromethoxy)benzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=261763-17-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-chloro-4-(trifluoromethoxy)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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